1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms, with a 2,3-dimethylphenyl group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzoyl chloride with a suitable imidazolidine derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: A related compound with similar structural features, used as a sedative and analgesic in veterinary medicine.
Dexmedetomidine: The dextro-enantiomer of medetomidine, known for its sedative and analgesic properties in clinical settings.
Uniqueness
1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both a 2,3-dimethylphenyl group and a methyl group on the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
60984-46-5 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-4-6-10(8(7)2)14-9(3)11(15)13-12(14)16/h4-6,9H,1-3H3,(H,13,15,16) |
InChI Key |
XWHFRSZTMIBQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC(=C2C)C |
Origin of Product |
United States |
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